H-Arg-4M-betana hydrochloride salt

Description

Contextualization within Proteomics and Enzyme Biology Research

In the fields of proteomics and enzyme biology, the ability to detect and quantify the activity of specific proteases is paramount. H-Arg-4M-betana hydrochloride salt serves as a key reagent in this context, acting as a fluorogenic substrate for a particular class of enzymes known as aminopeptidases. These enzymes cleave amino acids from the N-terminus of proteins and peptides.

Specifically, this compound is recognized and hydrolyzed by enzymes that exhibit a preference for arginine at the N-terminus. Upon enzymatic cleavage, the 4-methoxy-β-naphthylamine (4MβNA) moiety is released. While the intact substrate is weakly fluorescent, the free 4MβNA molecule exhibits a significant increase in fluorescence, which can be readily measured. This change in fluorescence provides a direct and sensitive measure of enzyme activity.

This compound is particularly useful in studying:

Aminopeptidase (B13392206) B (Arginine aminopeptidase): An exopeptidase that specifically removes N-terminal arginine and lysine (B10760008) residues from peptides.

Cathepsin H: A lysosomal cysteine protease that functions as an aminopeptidase.

Dipeptidyl-peptidase III (DPP-III): An enzyme that cleaves dipeptides from the N-terminus of various peptides and is implicated in pain modulation.

The use of this compound allows researchers to perform continuous assays, enabling the real-time monitoring of enzyme kinetics and the screening of potential inhibitors.

Historical Development and Early Research Applications of Arginine-Derived Probes

The development of synthetic substrates for proteases has a rich history, evolving from simple colorimetric assays to highly sensitive fluorogenic methods. Early research on protease activity often relied on the hydrolysis of non-specific protein substrates, which lacked the precision required for detailed kinetic studies.

The introduction of small synthetic substrates marked a significant advancement. Initially, chromogenic substrates, which release a colored product upon cleavage, were widely adopted. For trypsin-like enzymes that cleave after basic amino acids like arginine, derivatives such as Nα-Benzoyl-DL-arginine p-nitroanilide (BAPNA) became standard.

The quest for greater sensitivity led to the development of fluorogenic substrates. The use of naphthylamine derivatives as leaving groups was a key innovation. While β-naphthylamine itself is fluorescent, the addition of a methoxy (B1213986) group to create 4-methoxy-β-naphthylamine enhanced the quantum yield of the fluorophore, leading to brighter signals and more sensitive assays.

The synthesis of arginine-containing naphthylamide derivatives provided specific tools for studying trypsin-like proteases and aminopeptidases with a preference for arginine. These probes enabled researchers to move from bulk protein degradation assays to precise measurements of specific enzymatic activities within complex biological samples. Early applications focused on the purification and characterization of these enzymes from various tissues and organisms, laying the groundwork for understanding their physiological roles.

Significance as a Specialized Research Tool in Molecular Investigations

The significance of this compound lies in its specificity and sensitivity as a research tool. Its ability to generate a fluorescent signal upon cleavage by specific aminopeptidases makes it invaluable for a range of molecular investigations.

Detailed Research Findings:

Enzyme Characterization: Researchers have extensively used this compound and its dipeptide analogue, Arg-Arg-4mβNA, to purify and characterize aminopeptidases from diverse sources, including mammalian tissues, bacteria, and plants. For instance, studies on dipeptidylpeptidase-III (DPP-III) from goat brain utilized Arg-Arg-4mβNA to determine the enzyme's optimal pH, temperature, and susceptibility to various inhibitors. researchgate.net Such studies are crucial for understanding the fundamental properties of these enzymes.

Enzyme Activity Assays: The compound is a cornerstone of in vitro enzyme activity assays. A notable application is in microplate-based assays for the quantitative determination of cathepsin activities in viable cells. nih.govevitachem.comstanford.edu In these assays, the liberated 4-methoxy-β-naphthylamine can be trapped intracellularly, allowing for the measurement of enzyme activity within a cellular context. This provides a more physiologically relevant understanding of enzyme function compared to assays using purified enzymes.

Inhibitor Screening: The continuous nature of the fluorogenic assay makes this compound an excellent tool for high-throughput screening of potential enzyme inhibitors. By monitoring the rate of fluorescence increase in the presence of test compounds, researchers can rapidly identify molecules that modulate the activity of target aminopeptidases. This is a critical step in the early stages of drug discovery.

Interactive Data Tables

Below are tables summarizing the key properties of this compound and related compounds mentioned in research.

Table 1: Properties of this compound

| Property | Value |

| Chemical Name | L-Arginine 4-methoxy-β-naphthylamide hydrochloride |

| CAS Number | 61876-75-3 |

| Molecular Formula | C17H24ClN5O2 |

| Molecular Weight | 365.86 g/mol |

| Appearance | Solid |

| Application | Fluorogenic substrate for aminopeptidases |

Table 2: Enzymes Studied with H-Arg-4M-betana and Related Substrates

| Enzyme | Substrate(s) | Research Focus |

| Aminopeptidase B | H-Arg-4M-betana | Characterization, activity assays |

| Cathepsin H | H-Arg-4M-betana | Activity in viable cells |

| Dipeptidyl-peptidase III (DPP-III) | Arg-Arg-4mβNA | Purification, characterization, inhibitor studies |

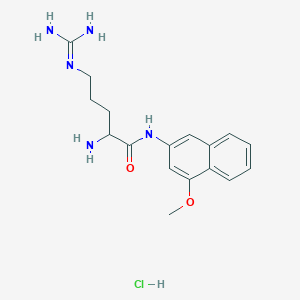

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-amino-5-(diaminomethylideneamino)-N-(4-methoxynaphthalen-2-yl)pentanamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O2.ClH/c1-24-15-10-12(9-11-5-2-3-6-13(11)15)22-16(23)14(18)7-4-8-21-17(19)20;/h2-3,5-6,9-10,14H,4,7-8,18H2,1H3,(H,22,23)(H4,19,20,21);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWYLBAGMRDLTBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=CC=CC=C21)NC(=O)C(CCCN=C(N)N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies and Analog Design for H Arg 4m Betana Hydrochloride Salt

Methodological Approaches for Peptide and Peptidomimetic Synthesis

The construction of H-Arg-4M-betana hydrochloride salt can be approached through two primary synthetic routes: solid-phase peptide synthesis (SPPS) and solution-phase synthesis. Each methodology presents distinct advantages and challenges.

Solid-Phase Peptide Synthesis (SPPS): This is a widely adopted technique for peptide synthesis due to its efficiency and amenability to automation. The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. For the synthesis of H-Arg-4M-betana, the C-terminal 4-methyl-beta-alanine naphthalenamide would first be anchored to a suitable resin. Subsequently, the protected arginine residue would be coupled. The use of an acid-labile resin, such as the Rink amide resin, is common for the preparation of peptide amides. rsc.org Key steps in an SPPS cycle include:

Deprotection: Removal of the temporary N-terminal protecting group (e.g., Fmoc) from the resin-bound amino acid or peptide.

Activation and Coupling: Activation of the carboxyl group of the incoming protected amino acid and its subsequent coupling to the deprotected N-terminus of the resin-bound chain.

Washing: Thorough washing of the resin to remove excess reagents and by-products.

Upon completion of the chain assembly, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously, typically using a strong acid cocktail such as trifluoroacetic acid (TFA) with scavengers. scielo.br

Solution-Phase Synthesis: This classical approach involves carrying out the coupling and deprotection reactions in a homogeneous solution. While often more time-consuming and requiring purification of intermediates after each step, solution-phase synthesis can be advantageous for large-scale production and for complex or sensitive peptides where resin-related side reactions are a concern. The synthesis of H-Arg-4M-betana in solution would involve the coupling of a protected arginine derivative with a 4-methyl-beta-alanine naphthalenamide ester, followed by deprotection steps. nih.govacs.org

Modern Synthetic Optimizations: Traditional synthetic routes for similar compounds have been noted for high solvent consumption and multiple purification steps. nih.gov Contemporary strategies focus on sustainability and efficiency. Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields in related peptide cyclization and coupling reactions. nih.gov The replacement of hazardous solvents with greener alternatives is also a key area of development. nih.gov

Rational Design and Synthesis of H-Arg-4M-betana Analogs for Mechanistic Probes

The rational design of analogs is a cornerstone of medicinal chemistry, enabling the elucidation of structure-activity relationships (SAR) and the probing of biological mechanisms. For H-Arg-4M-betana, which is likely investigated for its interaction with specific enzymes or receptors, analogs can be designed to explore the importance of its various structural components. nih.gov

Strategies for Analog Design:

Modification of the Arginine Moiety: The guanidinium (B1211019) group of arginine is crucial for many biological interactions. Analogs could involve replacing arginine with other basic amino acids (e.g., lysine (B10760008), ornithine) to assess the specific role of the guanidinium group. Furthermore, modifications to the guanidinium group itself, such as N-methylation or substitution, can provide insights into binding interactions.

Alterations to the 4-Methyl-beta-alanine Linker: The length and flexibility of the linker can be modified. Analogs with different linker lengths or conformational constraints (e.g., through cyclization) can help to define the optimal spatial arrangement for biological activity.

Substitution on the Naphthalene (B1677914) Ring: The 4-methyl group and the naphthalene ring system itself are prime targets for modification. Analogs with different substituents on the naphthalene ring (e.g., electron-donating or electron-withdrawing groups) or replacement of the naphthalene with other aromatic or heteroaromatic systems can probe the role of this moiety in binding affinity and specificity.

The synthesis of these analogs would follow similar principles to the parent compound, utilizing either solid-phase or solution-phase methodologies with the appropriately modified building blocks.

Orthogonal Protection Strategies in Functional Group Manipulation

The synthesis of a molecule with multiple reactive functional groups, such as H-Arg-4M-betana (which contains an α-amino group, a guanidinium group, and a carboxyl group), necessitates a sophisticated protection strategy. Orthogonal protecting groups are essential, as they can be selectively removed under different conditions without affecting other protecting groups in the molecule. acs.org

Key Protecting Groups in Peptide Synthesis:

Nα-Amino Protection: The most common temporary protecting groups for the α-amino group in SPPS are the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the acid-labile tert-butyloxycarbonyl (Boc) group. acs.org The choice between Fmoc and Boc strategies dictates the conditions for deprotection throughout the synthesis.

Arginine Side-Chain Protection: The highly basic guanidinium group of arginine requires robust protection to prevent side reactions. Commonly used protecting groups include the arylsulfonyl derivatives, such as 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf), which is acid-labile and compatible with the Fmoc strategy. peptide.comnih.gov Other options include tosyl (Tos) and nitro (NO2) groups, each with its own specific deprotection conditions. peptide.com The NO2 group, for instance, can be removed under reductive conditions, offering an additional layer of orthogonality. peptide.com

Carboxyl Group Protection: In solution-phase synthesis, the C-terminal carboxyl group is typically protected as an ester, such as a methyl or benzyl (B1604629) ester, which can be cleaved under specific conditions (e.g., saponification or hydrogenolysis, respectively).

The hydrochloride salt form of H-Arg-4M-betana itself serves as a form of protection for the basic amino groups, enhancing stability and solubility. nih.gov The final deprotection step in the synthesis often involves treatment with a strong acid like TFA, which cleaves most common protecting groups and can be followed by conversion to the hydrochloride salt. scielo.brpeptide.com

Table 1: Common Protecting Groups in Peptide Synthesis

| Functional Group | Protecting Group | Abbreviation | Cleavage Conditions |

| α-Amino Group | 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine in DMF) |

| α-Amino Group | tert-Butyloxycarbonyl | Boc | Acid (e.g., TFA) |

| Arginine Side-Chain | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | Acid (e.g., TFA) |

| Arginine Side-Chain | Nitro | NO2 | Reduction (e.g., SnCl2) |

| Carboxyl Group | Methyl Ester | OMe | Saponification (e.g., NaOH) |

| Carboxyl Group | Benzyl Ester | OBn | Hydrogenolysis (e.g., H2/Pd) |

Chromatographic and Spectroscopic Methodologies for Research-Grade Purity Assessment

Ensuring the purity and structural integrity of a synthetic compound like this compound is critical for its use in research. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): HPLC is the primary tool for assessing the purity of peptides and peptidomimetics. Reversed-phase HPLC (RP-HPLC) is most commonly used, where the compound is separated based on its hydrophobicity. A typical mobile phase consists of a gradient of an organic solvent (like acetonitrile) in water, often with an ion-pairing agent such as TFA. scielo.brguidechem.com The purity is determined by integrating the peak area of the main product relative to the total peak area. Chiral HPLC can also be employed to determine the enantiomeric purity of the constituent amino acids. guidechem.com

Spectroscopic Methods:

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for peptides, providing an accurate mass measurement of the protonated molecule [M+H]+. guidechem.com This confirms that the correct compound has been synthesized.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed structural information.

¹H NMR: Proton NMR is used to confirm the presence of all expected protons in the molecule and their chemical environment. For a hydrochloride salt, the protonation of amine groups can lead to downfield shifts of adjacent protons, which can be observed and compared to the free base. nih.gov

¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton of the molecule.

¹⁹F NMR: If a fluorine-containing protecting group or reagent (like TFA) is used, ¹⁹F NMR can be used to confirm its complete removal. mdpi.com

³⁵Cl Solid-State NMR: For hydrochloride salts, ³⁵Cl solid-state NMR can be a powerful tool to characterize the local environment of the chloride ion, providing a fingerprint for the specific salt form and any potential polymorphs. rsc.org

Table 2: Analytical Techniques for Purity Assessment

| Technique | Information Provided |

| Reversed-Phase HPLC | Purity assessment based on hydrophobicity |

| Chiral HPLC | Enantiomeric purity of amino acids |

| Mass Spectrometry (ESI-MS) | Confirmation of molecular weight |

| ¹H NMR Spectroscopy | Structural confirmation, proton environment |

| ¹³C NMR Spectroscopy | Carbon skeleton information |

| ¹⁹F NMR Spectroscopy | Detection of fluorine-containing impurities |

| ³⁵Cl Solid-State NMR | Characterization of the hydrochloride salt form |

Elucidation of Biochemical Mechanisms and Molecular Interactions of H Arg 4m Betana Hydrochloride Salt

Substrate Specificity and Kinetic Parameters in Enzymatic Systems

The primary characterization of H-Arg-4M-betana hydrochloride salt in biochemical systems has been through the lens of its interaction with enzymes, particularly proteases. Its structure, featuring an arginine residue, predisposes it to recognition by proteases that cleave after basic amino acids.

Investigations into Protease Activity and Cleavage Dynamics (e.g., Cathepsin Studies)

This compound, also known by its synonym L-Arginine 4-methoxy-β-naphthylamide hydrochloride, has been identified as a substrate for the lysosomal cysteine protease, cathepsin H , and aminopeptidase (B13392206) B . The cleavage of this substrate by these enzymes is a key aspect of its biochemical function.

The utility of this compound in these studies is significantly enhanced by the presence of the 4-methoxy-β-naphthylamide group. This moiety is fluorescent, meaning that upon enzymatic cleavage of the amide bond linking it to the arginine residue, the liberated 4-methoxy-β-naphthylamine exhibits a distinct fluorescent signal. This property allows for the real-time, continuous monitoring of enzyme activity through fluorimetric assays. Such assays are instrumental in determining the rate of the enzymatic reaction and are more sensitive and convenient than traditional colorimetric methods.

While it is established that this compound is a substrate for cathepsin H, detailed, publicly available research specifying its kinetic parameters (Km, Vmax, and kcat) is currently lacking. These parameters are crucial for a comprehensive understanding of its efficiency and preference as a substrate. For context, a comparative table of kinetic parameters for other fluorogenic substrates with cathepsin H would typically be presented as follows:

Table 1: Hypothetical Kinetic Parameters of Fluorogenic Substrates for Cathepsin H

| Substrate | Km (µM) | Vmax (RFU/s) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

|---|---|---|---|---|

| H-Arg-4M-betana·HCl | Data not available | Data not available | Data not available | Data not available |

| Arginine-7-amido-4-methylcoumarin | XX | XX | XX | XX |

| Z-Arg-Arg-AMC | XX | XX | XX | XX |

This table illustrates the type of data required for a full kinetic characterization, which is not currently available for this compound.

Analysis of Enzyme Inhibition Kinetics and Binding Modes

Information regarding the potential of this compound to act as an enzyme inhibitor is not currently available in published literature. Enzyme inhibition studies are critical for understanding the specificity and mechanism of action of a compound. Such studies would determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). This information is fundamental for the development of therapeutic agents that target specific enzymes.

Receptor Binding Profiling and Ligand-Receptor Interactions

Beyond its role as an enzyme substrate, the interaction of this compound with cellular receptors is a key area of potential investigation for which specific data is not yet available.

Exploration of Specific Cellular Receptor Targets

There is currently no publicly available research identifying specific cellular receptor targets for this compound. The identification of receptor targets is a critical step in understanding the pharmacological profile of a compound. This process typically involves screening the compound against a panel of known receptors to identify any significant binding interactions.

Biophysical Characterization of Binding Affinity and Selectivity

Without identified receptor targets, the biophysical characterization of binding affinity (typically reported as the dissociation constant, Kd) and selectivity for this compound has not been determined. Such data is essential for assessing the potency and specificity of a ligand for its receptor. Techniques such as radioligand binding assays, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) are commonly used to obtain this information.

Table 2: Illustrative Table for Receptor Binding Affinity

| Receptor Target | Binding Affinity (Kd) | Assay Method |

|---|---|---|

| Not yet identified | Data not available | Not applicable |

This table highlights the necessary data for characterizing ligand-receptor interactions, which is currently unavailable for this compound.

Molecular Recognition and Allosteric Modulation Studies

The precise molecular interactions that would govern the binding of this compound to a protein target, as well as its potential to act as an allosteric modulator, remain to be elucidated. Molecular recognition studies, such as X-ray crystallography or computational docking, would provide insights into the specific amino acid residues involved in binding and the conformational changes that may occur.

Furthermore, there is no evidence to suggest that this compound functions as an allosteric modulator. Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, causing a conformational change that can enhance or diminish the effect of the endogenous ligand. wikipedia.org The study of allosteric modulation is a growing area of pharmacology, offering the potential for more subtle and selective drug action.

Translational Research Applications and Methodological Advancements Utilizing H Arg 4m Betana Hydrochloride Salt

Development of Advanced In Vitro Enzymatic Assays for Protease Characterization

The precise characterization of protease activity is fundamental to understanding their function and to the discovery of new therapeutic agents. H-Arg-4M-betana hydrochloride salt, by virtue of its chemical structure, is particularly well-suited for the development of sensitive and high-throughput enzymatic assays.

Quantitative Fluorometric and Spectrophotometric Assay Development

This compound is a key component in the design of fluorogenic peptide substrates for a variety of proteases. The core of its utility lies in the 4-methoxy-beta-naphthylamine (4M-betana) moiety, which is a fluorophore. In its peptide-bound form, the fluorescence of the 4M-betana group is typically quenched. Upon enzymatic cleavage of the peptide bond at the arginine residue by a target protease, the free 4-methoxy-beta-naphthylamine is released, resulting in a significant increase in fluorescence intensity that can be quantified. rndsystems.comnih.govdocumentsdelivered.com

This "turn-on" fluorescence mechanism forms the basis of highly sensitive, continuous assays for measuring protease activity. nih.govspringernature.com The rate of increase in fluorescence is directly proportional to the rate of substrate hydrolysis, allowing for the determination of key kinetic parameters such as Km and kcat. The use of such fluorogenic substrates enables the detection of very low levels of enzyme activity, often in the femtomolar range. acs.orgnih.gov

| Assay Type | Principle | Key Feature of H-Arg-4M-betana |

| Fluorometric | Enzymatic cleavage releases the fluorescent 4-methoxy-beta-naphthylamine group from a quenched state. | The 4M-betana moiety acts as a fluorogenic leaving group. |

| Spectrophotometric | Changes in absorbance upon cleavage of the substrate can be monitored, although this is generally less sensitive than fluorescence. | The naphthylamine group possesses distinct UV-Vis absorption properties that change upon cleavage. |

High-Throughput Screening Methodologies for Enzyme Modulators

The development of fluorogenic substrates incorporating H-Arg-4M-betana has been instrumental in enabling high-throughput screening (HTS) for the discovery of protease inhibitors and activators. nih.gov The simplicity and sensitivity of fluorescence-based assays make them readily adaptable to the miniaturized formats (e.g., 96- or 384-well plates) used in HTS. nih.gov

In a typical HTS setup, a library of chemical compounds is screened for its ability to alter the rate of cleavage of an H-Arg-4M-betana-containing peptide substrate by a target protease. A decrease in the rate of fluorescence generation indicates potential inhibition, while an increase suggests activation. This methodology allows for the rapid and cost-effective screening of thousands to millions of compounds, accelerating the early stages of drug discovery. nih.gov

Contributions to Peptide Engineering and Bioconjugate Chemistry

The unique structural features of this compound also lend themselves to applications in the fields of peptide engineering and bioconjugate chemistry, where the goal is to create novel molecules with tailored functions.

Role as a Functional Building Block in De Novo Peptide Design

De novo peptide design aims to create entirely new peptide sequences with specific, predetermined functions. nih.govnih.govmdpi.comyoutube.com The incorporation of non-natural or modified amino acids is a key strategy in this field to introduce novel chemical functionalities, enhance stability, or impose specific structural constraints. nih.govnih.govrsc.org

This compound can be utilized as a specialized building block in solid-phase peptide synthesis. evitachem.comnih.govgoogle.com Its arginine side chain can participate in specific interactions within a peptide or with a biological target, while the bulky and hydrophobic 4-methoxy-beta-naphthylamine group can be used to influence the peptide's secondary structure, solubility, and binding properties. This allows for the design of peptides with unique characteristics that are not achievable with the 20 proteinogenic amino acids alone.

Incorporation into Fluorescent Probes for Biological Sensing

Beyond its use in in vitro assays, peptides containing H-Arg-4M-betana can be engineered to function as fluorescent probes for detecting protease activity in more complex biological environments, such as cell lysates or even in living cells. nih.gov By designing a peptide sequence that is highly specific for a particular protease, a probe can be created that will only fluoresce in the presence of that active enzyme.

These probes can be used to visualize and quantify protease activity in real-time, providing valuable insights into the spatial and temporal regulation of these enzymes in biological processes. The 4-methoxy-beta-naphthylamine fluorophore offers favorable spectral properties for such applications. documentsdelivered.comchemimpex.comsigmaaldrich.combioscience.co.uk

| Application | Role of H-Arg-4M-betana | Desired Outcome |

| De Novo Peptide Design | Introduces unique structural and chemical properties. | Peptides with novel functions (e.g., enhanced binding affinity, specific folding). |

| Fluorescent Probes | Acts as a reporter group that is released upon enzymatic cleavage. | Real-time detection and imaging of protease activity in biological samples. |

Explorations in Targeted Biochemical Pathway Perturbation

The arginine residue is a critical component in numerous biological pathways, serving as a substrate for enzymes such as nitric oxide synthases (NOS) and arginases. nih.govnih.gov Derivatives of arginine can, therefore, be designed to act as modulators or inhibitors of these enzymes, allowing for the targeted perturbation of specific biochemical pathways. nih.govnih.gov

While direct studies on the use of this compound for targeted pathway perturbation are not extensively documented, its nature as an arginine derivative suggests its potential in this area. chemscene.comacs.org The modification of the arginine core with the 4-methoxy-beta-naphthylamine group could alter its recognition by and interaction with arginine-utilizing enzymes. For instance, it could be investigated as a selective inhibitor of a particular protease or NOS isoform. Furthermore, the principles of bioconjugation could be applied to attach H-Arg-4M-betana to other molecules to direct them to specific cellular locations or protein targets. sigmaaldrich.comrsc.org Future research may explore the development of H-Arg-4M-betana-based compounds as tools to dissect the roles of specific enzymes in health and disease.

Investigation in Cellular Processes and Signaling Pathways

This compound, a derivative of the amino acid L-arginine, holds significant potential for the investigation of cellular processes and signaling pathways, primarily owing to its role as a potential substrate for nitric oxide synthases (NOS). NOS are a family of enzymes responsible for the production of nitric oxide (NO), a critical signaling molecule involved in a vast array of physiological and pathophysiological processes, including vasodilation, neurotransmission, and the immune response.

The enzymatic conversion of L-arginine to L-citrulline by NOS is a cornerstone of NO signaling. Assays designed to measure NOS activity often monitor this conversion, utilizing radiolabeled L-arginine or colorimetric methods to quantify the products. nih.govcaymanchem.comoxfordbiomed.com Given its structural similarity to L-arginine, this compound can be employed as a substrate to probe NOS activity in various cell types and tissues. The 4-methoxy-β-naphthylamide moiety of the compound offers the potential for the development of fluorogenic assays. Upon enzymatic cleavage, the liberated 4-methoxy-β-naphthylamine can be detected, providing a sensitive and real-time measurement of enzyme kinetics. This approach is advantageous over traditional radioactive assays as it avoids the need for handling hazardous materials.

Research in this area could involve the use of this compound in cell-based assays to screen for modulators of NOS activity or to study the impact of various stimuli on NO production. For instance, cultured endothelial cells or macrophages could be treated with potential therapeutic agents, and the subsequent change in NOS activity could be quantified using this substrate. scbt.com Such studies are crucial for understanding the molecular mechanisms underlying cardiovascular diseases, neurodegenerative disorders, and inflammatory conditions where NO signaling is dysregulated.

Studies in Protein Interactions and Post-Translational Modifications

The arginine residue is a frequent site of post-translational modifications (PTMs) that can significantly alter a protein's function, localization, and interaction with other molecules. These modifications include methylation, citrullination, and phosphorylation. The study of these PTMs is critical for understanding the complex regulatory networks that govern cellular function.

While direct studies utilizing this compound for the investigation of PTMs are not extensively documented, its nature as an arginine analog suggests its potential as a tool in this field. It can be used in competitive binding assays to identify and characterize proteins that bind to arginine-containing motifs. Furthermore, in the context of peptide synthesis, this compound can be incorporated into synthetic peptides. These modified peptides can then be used as probes to study the enzymes involved in arginine-specific PTMs, such as protein arginine methyltransferases (PRMTs) and peptidylarginine deiminases (PADs).

The influence of arginine and its derivatives on protein-protein interactions is another area of active research. Arginine is known to suppress protein aggregation and can modulate the solubility and stability of proteins. The hydrochloride salt form of arginine derivatives can influence these properties through its effects on the ionic strength and solvation of proteins. Studies on the effects of different salt forms of arginine have shown that the counterion can play a significant role in its effectiveness as an aggregation suppressor. This highlights the importance of considering the entire salt compound in such investigations.

Potential in Advanced Diagnostic Assay Development

The unique chemical structure of this compound, particularly the presence of the 4-methoxy-β-naphthylamide group, makes it a valuable tool for the development of advanced diagnostic assays. The enzymatic cleavage of the amide bond releases 4-methoxy-β-naphthylamine, a fluorescent molecule, enabling the sensitive detection of specific enzyme activities that can serve as biomarkers for various diseases.

Detection of Specific Enzyme Activities as Biomarkers

This compound is a known substrate for several proteases, including cathepsin H and aminopeptidase (B13392206) B. echemi.com The activity of these enzymes is often altered in disease states. For example, cathepsins are a class of proteases that are implicated in cancer progression and other pathological conditions. Therefore, assays that can accurately measure the activity of these enzymes in biological samples have significant diagnostic potential.

Enzymatic Substrates and their Kinetic Parameters

| Substrate | Enzyme | Reported Km (mM) | Reference |

|---|---|---|---|

| Z-Phe-Arg-4mβNA | Cathepsin L-like proteinase | 0.06 | niscpr.res.in |

| This compound | Cathepsin H, Aminopeptidase B | Not Reported | echemi.com |

Development of Substrate-Based Diagnostic Reagents

The properties of this compound lend themselves to the development of robust and reliable substrate-based diagnostic reagents and kits. A notable example of its application is in the API Campy system, a commercial kit used for the biochemical identification of bacteria. nih.gov In this system, L-arginine-4-methoxy-β-naphthylamide is one of the substrates used to generate a biochemical profile for the identification of specific bacterial species, such as Helicobacter magdeburgensis. nih.gov The enzymatic hydrolysis of the substrate by bacterial enzymes results in a detectable color change, allowing for the rapid and accurate identification of the microorganism.

Biochemical Profiling using Arginine-based Substrates

| Organism | Test System | Substrate | Enzyme Activity Detected | Reference |

|---|---|---|---|---|

| Helicobacter magdeburgensis | API Campy | L-arginine-4-methoxy-β-naphthylamide | Arginine arylamidase | nih.gov |

The development of such diagnostic reagents can be extended to a variety of other applications, including the detection of enzymatic biomarkers in bodily fluids like blood or urine. The stability of the hydrochloride salt form and its solubility in aqueous solutions are advantageous properties for its formulation into diagnostic kits. Future research may focus on the conjugation of this compound to other molecules to create more specific and targeted diagnostic probes.

Structure Activity Relationship Sar and Computational Modeling of H Arg 4m Betana Hydrochloride Salt

Identification of Key Pharmacophoric Features

The molecular architecture of H-Arg-4M-betana hydrochloride salt, an arginine derivative, presents several key pharmacophoric features that are crucial for its interaction with nitric oxide synthase. The primary biological target is presumed to be one or more of the NOS isoforms (nNOS, eNOS, iNOS), given that L-arginine is the natural substrate for these enzymes. ebi.ac.uknih.gov The fundamental components of this compound contributing to its activity are the L-arginine backbone and the 4-methyl-beta-alanine (4M-betana) moiety.

The L-arginine core provides the essential functionalities for recognition and binding within the NOS active site. These include:

The Guanidinium (B1211019) Group: This positively charged group at physiological pH is a critical feature for anchoring the molecule within the enzyme's active site through strong electrostatic interactions and hydrogen bonds with negatively charged amino acid residues, such as glutamate (B1630785). nih.govnih.gov

The 4-methyl-beta-alanine modification introduces unique structural elements that can influence the compound's potency, selectivity, and pharmacokinetic properties. The introduction of this group can lead to enhanced binding through additional hydrophobic or van der Waals interactions within the active site.

A summary of the key pharmacophoric features of this compound and their putative roles in NOS inhibition is presented in Table 1.

Table 1: Key Pharmacophoric Features of this compound and Their Putative Roles

| Pharmacophoric Feature | Putative Role in Biological Activity |

|---|---|

| Guanidinium Group | Primary binding motif; forms strong electrostatic and hydrogen bond interactions with key residues (e.g., glutamate) in the NOS active site. |

| α-Amino Group | Contributes to binding affinity and proper orientation within the active site through hydrogen bonding. |

| Carboxylate Group | Forms ionic interactions and hydrogen bonds with active site residues, aiding in substrate recognition and binding. |

| 4-Methyl-beta-alanine Moiety | May enhance binding affinity through hydrophobic interactions, influence isoform selectivity, and modify pharmacokinetic properties. |

Mutagenesis Studies and Site-Directed Interaction Analysis

While specific mutagenesis studies for this compound are not extensively documented in publicly available literature, a wealth of information from studies on L-arginine and other arginine-based NOS inhibitors allows for an informed inference of its binding site and key interactions. Site-directed mutagenesis studies have been instrumental in elucidating the critical amino acid residues within the NOS active site that are involved in substrate binding and catalysis.

The active site of NOS isoforms is a highly conserved region. Key residues that are likely to interact with this compound include:

A conserved glutamate residue (e.g., Glu592 in nNOS, Glu361 in iNOS) is crucial for forming a salt bridge with the guanidinium group of L-arginine and its analogs. nih.gov Mutation of this residue typically results in a significant loss of enzyme activity.

Other residues , such as tyrosine, asparagine, and tryptophan, form a network of hydrogen bonds and hydrophobic interactions with the substrate, contributing to its precise positioning for catalysis. nih.gov

The 4-methyl-beta-alanine moiety of this compound likely extends into a more hydrophobic sub-pocket of the active site, potentially interacting with non-polar residues. This interaction could be a key determinant of its inhibitory potency and selectivity among the different NOS isoforms, which exhibit subtle differences in their active site topographies.

Table 2 summarizes some of the key amino acid residues in the NOS active site and their likely interactions with this compound, based on known interactions with L-arginine and its analogs.

Table 2: Likely Interactions between this compound and Key Residues in the NOS Active Site

| NOS Active Site Residue | Type of Interaction | Putative Interacting Moiety of H-Arg-4M-betana |

|---|---|---|

| Glutamate | Ionic Interaction, Hydrogen Bond | Guanidinium Group |

| Tyrosine | Hydrogen Bond | Carboxylate Group |

| Asparagine | Hydrogen Bond | Guanidinium Group |

| Tryptophan | Hydrophobic (π-stacking) | Guanidinium Group / 4M-betana Moiety |

In Silico Approaches for Ligand Design and Docking Simulations

In the absence of extensive empirical data, in silico methods such as molecular docking provide valuable insights into the potential binding mode and affinity of this compound to nitric oxide synthase. tjnpr.orgresearchgate.net Molecular docking simulations can predict the preferred orientation of the ligand within the enzyme's active site and estimate the strength of the interaction.

A typical molecular docking workflow for this compound would involve:

Preparation of the Receptor and Ligand: Obtaining the three-dimensional crystal structure of a NOS isoform (e.g., from the Protein Data Bank) and building the 3D structure of this compound.

Docking Simulation: Using specialized software to place the ligand into the defined active site of the enzyme and sample a wide range of possible conformations and orientations.

Scoring and Analysis: The software calculates a docking score, which is an estimation of the binding free energy. The predicted binding poses are then analyzed to identify key interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.goveurekaselect.com For a series of analogs of this compound, a QSAR model could be developed to predict the inhibitory activity against NOS isoforms based on various molecular descriptors.

The development of a QSAR model typically involves:

Data Set: A series of structurally related compounds with experimentally determined biological activities (e.g., IC50 values for NOS inhibition).

Descriptor Calculation: Calculation of various molecular descriptors for each compound, which can be categorized as:

Electronic Descriptors: (e.g., partial charges, dipole moment) that describe the electronic properties of the molecule.

Steric Descriptors: (e.g., molecular weight, volume, surface area) that describe the size and shape of the molecule.

Hydrophobic Descriptors: (e.g., logP) that describe the lipophilicity of the molecule.

Model Building and Validation: Using statistical methods, such as multiple linear regression or partial least squares, to build a mathematical equation that correlates the descriptors with the biological activity. The predictive power of the model is then rigorously validated.

Table 3 presents a hypothetical dataset for a QSAR analysis of H-Arg-4M-betana analogs, illustrating the types of descriptors and data that would be used.

Table 3: Hypothetical Data for a QSAR Analysis of H-Arg-4M-betana Analogs

| Analog | R-group on beta-alanine (B559535) | LogP (Hydrophobicity) | Molecular Weight (Steric) | pIC50 (Activity) |

|---|---|---|---|---|

| 1 | -CH3 | 1.2 | 365.9 | 6.5 |

| 2 | -H | 0.8 | 351.8 | 6.1 |

| 3 | -CH2CH3 | 1.6 | 380.0 | 6.8 |

| 4 | -Cl | 1.5 | 385.8 | 6.7 |

Such QSAR models are invaluable tools in medicinal chemistry for prioritizing the synthesis of new compounds and for guiding the optimization of lead structures to develop more effective therapeutic agents.

Comparative Analysis with Arginine Based Derivatives and Peptidomimetic Scaffolds

Comparative Enzymatic Substrate and Inhibitor Profiles

H-Arg-4M-betana hydrochloride salt is recognized primarily as an enzymatic substrate. Its structure, featuring an arginine backbone, allows it to interact with enzymes that naturally process L-arginine. evitachem.com A key enzyme in this context is nitric oxide synthase (NOS), for which this compound can act as a substrate, participating in reactions that lead to nitric oxide production. evitachem.com

The natural substrate, L-arginine, stands at a critical metabolic crossroads, being competitively targeted by two key enzymes: nitric oxide synthase (NOS) and arginase. nih.gov This competition is a crucial regulatory point in various physiological processes. While NOS produces nitric oxide, a vital signaling molecule, arginase hydrolyzes L-arginine to ornithine and urea. nih.gov This natural competition has spurred the development of numerous arginine derivatives designed not as substrates, but as specific inhibitors to modulate these pathways.

These inhibitors are often structural analogs of L-arginine, designed to bind to the enzyme's active site with higher affinity than the natural substrate, thereby blocking its activity. nih.gov They can be broadly categorized, with many mimicking the transition state of the L-arginine hydrolysis reaction. nih.gov For instance, Nω-hydroxy-L-arginine (NOHA), an intermediate in the NOS pathway, is also a known reversible and competitive inhibitor of arginase. nih.govnih.gov Other derivatives, such as boronic acid-based molecules, have been developed as potent reversible inhibitors of arginase. acs.org Beyond the NOS/arginase axis, the arginine residue is a common recognition motif for other enzymes, making its derivatives relevant as inhibitors for targets like trypsin-like serine proteases (e.g., thrombin, factor Xa) and protein arginine methyltransferases (PRMTs). nih.govresearchgate.net

The following table provides a comparative overview of the inhibitory profiles of several arginine derivatives against the enzyme arginase.

| Compound | Target Enzyme | Inhibition Type | Reported IC₅₀ (mM) | Source |

|---|---|---|---|---|

| Nω-hydroxy-l-arginine (l-NOHA) | E. histolytica Arginase | Competitive, Reversible | 1.57 | nih.gov |

| l-norvaline | E. histolytica Arginase | Inhibitor | 17.9 | nih.gov |

| Argatroban | E. histolytica Arginase | Non-amino acid inhibitor | 2.40 | nih.gov |

| Irinotecan | E. histolytica Arginase | Non-amino acid inhibitor | 1.99 | nih.gov |

Differential Receptor Selectivity and Functional Activity of Analogs

The functional activity and receptor selectivity of arginine-containing molecules are profoundly influenced by the unique physicochemical properties of the arginine side chain. The guanidinium (B1211019) group is the key feature, which is positively charged at physiological pH and can form strong, specific interactions. researchgate.netnih.gov This allows for potent electrostatic interactions, such as salt bridges and multiple hydrogen bonds, typically with negatively charged amino acid residues like aspartate or glutamate (B1630785) within a receptor's binding pocket. researchgate.netmdpi.com This high capacity for directed hydrogen bonding gives arginine a distinct advantage over other basic amino acids like lysine (B10760008). mdpi.com

The table below outlines the key differences between arginine and lysine that underpin their differential selectivity.

| Feature | Arginine | Lysine | Source |

|---|---|---|---|

| Side Chain Group | Guanidinium | Primary Amino | mdpi.com |

| Charge Distribution | Delocalized/Dispersed | Localized | mdpi.com |

| Hydrogen Bonding | Greater directionality and number of donors | Fewer donors | mdpi.com |

| Key Interactions | Forms strong ionic interactions and H-bonds with carboxylates (e.g., Aspartate) | Forms ionic interactions | researchgate.netmdpi.com |

| Functional Consequence of Substitution | Can lead to significantly reduced cellular uptake and altered binding affinity in certain peptides | Often results in lower activity compared to arginine in peptides requiring specific H-bond patterns | nih.gov |

Evolution of Peptidomimetic Design Incorporating Arginine-Derived Moieties

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and oral bioavailability. researchgate.net The incorporation of arginine or arginine-like moieties into peptidomimetics presents a specific set of challenges and opportunities. The very feature that makes arginine a potent recognition element—its highly basic and charged guanidinium group—often contributes to poor membrane permeability and low oral bioavailability. researchgate.net Consequently, a significant focus of peptidomimetic design has been the development of innovative strategies to harness the binding advantages of arginine while overcoming its pharmacokinetic limitations.

The evolution of these design strategies has progressed from simple modifications to highly sophisticated chemical approaches:

D-Amino Acid Substitution: An early and effective strategy involves replacing the natural L-arginine with its stereoisomer, D-arginine. Since most proteases are stereospecific for L-amino acids, this simple switch can dramatically increase the peptide's resistance to enzymatic degradation and extend its half-life, as exemplified by Desmopressin, a synthetic analog of vasopressin. nih.govyoutube.com

Side-Chain Modification: This approach involves chemically altering the arginine side chain to create "arginine mimetics." The primary goal is often to reduce the high basicity of the guanidino group to improve bioavailability. researchgate.net This can be achieved by incorporating chain-terminating heterocycles or other functional groups that modulate the pKa of the side chain while preserving its ability to form key interactions. researchgate.net

Lipophilic Prodrug Charge Masking (LPCM): A more recent and advanced strategy involves temporarily neutralizing the charge of the guanidino group. This is done by attaching lipophilic, alkoxycarbonyl masking groups to the side chain. nih.gov The resulting prodrug is more lipid-soluble and can more easily cross biological membranes. Once in the bloodstream, ubiquitous esterase enzymes cleave the masking groups, releasing the active, charged peptide. nih.gov

Peptoid Scaffolds: Peptoids represent a more radical departure from the peptide backbone. In these structures, the side chains, including arginine mimetics, are attached to the backbone nitrogen atom rather than the alpha-carbon. youtube.comacs.org This altered backbone is inherently resistant to proteolysis, offering a robust platform for developing stable arginine-containing therapeutics. youtube.com

This progression reflects a growing sophistication in medicinal chemistry, moving from simple stabilization to dynamic, environment-responsive designs. The following table summarizes these evolving strategies.

| Design Strategy | Description | Primary Goal | Example | Source |

|---|---|---|---|---|

| D-Amino Acid Substitution | Replacement of L-Arginine with its non-natural stereoisomer, D-Arginine. | Increase proteolytic stability. | Desmopressin (1-desamino-8-D-arginine vasopressin) | nih.gov |

| Side-Chain Modification | Chemical alteration of the guanidino group to create arginine mimetics. | Reduce basicity, enhance oral bioavailability. | Analogs with chain-terminating heterocycles. | researchgate.net |

| Lipophilic Prodrug Charge Masking (LPCM) | Transient masking of the guanidino group's charge with lipophilic moieties. | Improve membrane permeability. | Arg derivatives masked with two alkoxycarbonyl groups. | nih.gov |

| Peptoids | Side chains are attached to the backbone nitrogen instead of the α-carbon. | Confer complete resistance to proteases. | N-substituted glycine (B1666218) oligomers. | youtube.comacs.org |

Future Prospects and Emerging Frontiers in H Arg 4m Betana Hydrochloride Salt Research

Integration with Advanced Omics Technologies (e.g., Activity-Based Proteomics)

Activity-based proteomics (ABP) is a powerful functional proteomics technology that employs chemical probes to label and identify active enzymes within complex biological systems. A significant future direction for H-Arg-4M-betana hydrochloride salt lies in its potential adaptation as an activity-based probe (ABP). The core components of an ABP consist of a reactive group (or "warhead") that forms a covalent bond with the active site of an enzyme, a recognition element that directs the probe to a specific enzyme or enzyme family, and a reporter tag (e.g., a fluorophore or biotin) for detection and isolation.

Given that H-Arg-4M-betana is a recognized substrate for certain peptidases, its arginine component serves as a natural recognition motif. Future research could focus on chemically modifying this scaffold to incorporate a warhead and a reporter tag. For instance, an electrophilic trap like a fluoromethylketone (FMK) or an acyloxymethylketone (AOMK) could be appended to the structure, transforming it from a simple substrate into an irreversible inhibitor capable of covalently labeling the active site cysteine of proteases like Cathepsin H.

The development of such probes would enable researchers to:

Profile the activity of Cathepsin H, Aminopeptidase (B13392206) B, and other related proteases directly in native biological samples, including cell lysates and living organisms.

Discover novel enzymes that recognize the Arg-4M-betana scaffold.

Assess the selectivity of potential new drugs by competing against the ABP for binding to the active site of target enzymes.

Table 1: Conceptual Design of Activity-Based Probes Derived from H-Arg-4M-betana Scaffold

| Probe Component | Function | Potential Modification to H-Arg-4M-betana | Example |

| Recognition Element | Binds to the enzyme's active site | The core H-Arg-4M-betana structure | Arginine moiety for specificity |

| Reactive Group (Warhead) | Forms a covalent bond with the active site | Addition of an electrophilic group | Epoxysuccinate, Acyloxymethylketone (AOMK) |

| Reporter Tag | Enables visualization and/or isolation | Attachment of a fluorescent dye or biotin | Fluorescein, Rhodamine, Biotin |

This approach would provide a more dynamic and functional readout of enzyme activity compared to traditional methods that only measure protein or mRNA abundance. researchgate.netstonybrookmedicine.edu

Exploration of Novel Biological Targets and Pathways

While the interaction of this compound with Cathepsin H and Aminopeptidase B is established, the full spectrum of its biological targets remains largely unexplored. The structural components of the molecule—an arginine analog and a 4-methoxy-beta-naphthylamine group—suggest potential interactions with a wider range of proteins.

Future research efforts are likely to focus on unbiased screening approaches to identify new binding partners. Techniques such as chemical proteomics, where the compound is immobilized on a matrix to "fish" for interacting proteins from cell extracts, could reveal unexpected targets. These newly identified targets could, in turn, implicate the compound in novel biological pathways.

For example, arginine analogs are known to interact with a variety of enzymes beyond peptidases, including:

Nitric Oxide Synthases (NOS): These enzymes use L-arginine to produce nitric oxide, a critical signaling molecule. Arginine-based derivatives can act as inhibitors of NOS isoforms, suggesting that H-Arg-4M-betana or its derivatives could potentially modulate nitric oxide signaling.

Protein Arginine Deiminases (PADs) and Methyltransferases (PRMTs): These enzymes post-translationally modify arginine residues in proteins. Arginine-based molecules could serve as starting points for developing probes or inhibitors for these important enzyme families.

The 4-methoxy-beta-naphthylamine moiety also offers possibilities for novel interactions, potentially through stacking with aromatic residues in protein binding pockets. Identifying these new targets will be crucial for elucidating the compound's full biological activity and for repurposing it for new therapeutic or research applications.

Advancements in High-Throughput Screening and Lead Discovery Platforms

The development of robust high-throughput screening (HTS) assays is fundamental to modern drug discovery. This compound, as a known enzyme substrate, is an ideal starting point for creating such assays to find new inhibitors of its target proteases. The cleavage of the amide bond in H-Arg-4M-betana by an enzyme like Cathepsin H or Aminopeptidase B releases 4-methoxy-beta-naphthylamine, a fluorescent molecule. This fluorescence can be used as a readout in an HTS format.

Future advancements will likely involve the optimization and miniaturization of such assays for screening large chemical libraries. For instance, fluorescence polarization (FP) based assays could be developed. In an FP-based HTS, a fluorescently labeled version of the H-Arg-4M-betana peptide would be used. nih.gov When intact and bound to a larger protein (like an antibody or avidin), it would emit highly polarized light. Upon cleavage by the target enzyme, the smaller fluorescent fragment would tumble more rapidly in solution, leading to a decrease in fluorescence polarization. This change can be readily detected in a high-throughput format. nih.gov

Table 2: Comparison of HTS Assay Formats for Protease Inhibitor Discovery

| Assay Type | Principle | Advantages | Disadvantages |

| Fluorescence Intensity | Cleavage of a non-fluorescent substrate (or quenched) to release a fluorophore. | Simple, sensitive. | Prone to interference from fluorescent library compounds. |

| Fluorescence Polarization (FP) | Change in the rotational speed of a fluorescent molecule upon cleavage. | Homogeneous (no-wash), less prone to interference. | Requires synthesis of a specialized fluorescent probe. |

| Thermal Shift Assay (TSA) | Ligand binding alters the thermal stability of the target protein. | Label-free, can identify allosteric binders. | Lower throughput than some fluorescence assays. mdpi.com |

| Mass Spectrometry (SAMDI-MS) | Direct detection of substrate and product by mass. | Label-free, highly accurate, avoids optical interference. nih.gov | Requires specialized instrumentation. |

Recent successful HTS campaigns for inhibitors of enzymes like insulin-regulated aminopeptidase have screened hundreds of thousands of compounds, demonstrating the power of these platforms to identify novel chemical starting points for drug development. nih.gov Applying these advanced HTS methodologies to the targets of H-Arg-4M-betana will undoubtedly accelerate the discovery of new lead compounds.

Development of Opto- and Chemogenetic Tools Based on the Compound Scaffold

Optogenetics and chemogenetics are revolutionary techniques that allow for the precise control of cellular activity using light or specific small molecules, respectively. addgene.orgnih.gov A fascinating and forward-looking application of the H-Arg-4M-betana scaffold is its potential incorporation into such systems to control protease activity with spatiotemporal precision.

One potential strategy involves creating "caged" versions of H-Arg-4M-betana or its inhibitory analogs. In this approach, a photolabile protecting group would be attached to a critical functional group of the molecule, rendering it inactive. The active compound would only be released upon illumination with a specific wavelength of light, allowing for precise control over where and when the target protease is inhibited.

Another emerging frontier is the development of chemically induced dimerization (CID) systems to control enzyme activity. In such a system, the target protease could be engineered as two separate, inactive fragments. A bivalent ligand, potentially derived from two molecules of an H-Arg-4M-betana-based inhibitor joined by a linker, could then be used to bring the two fragments together, reconstituting the active enzyme. This would provide a powerful "on-switch" for protease activity, controlled by the administration of a specific small molecule.

These advanced tools would enable researchers to dissect the precise roles of proteases in complex biological processes, such as cell migration, signaling cascades, and disease progression, with a level of control that is currently unattainable. While still in the conceptual stage for this specific compound, the general principles have been successfully applied to other enzyme systems, paving the way for future innovations based on the H-Arg-4M-betana scaffold. biorxiv.org

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of H-Arg-4MβNA hydrochloride salt to ensure high purity and stability?

- Methodological Answer : The hydrochloride salt form improves solubility and stability, critical for biochemical assays. Synthesis typically involves adding hydrochloric acid (HCl) to the reaction mixture to form the salt, followed by purification via recrystallization or chromatography. Monitor reaction pH (6–7) to avoid degradation of the imidazole ring. Use HPLC with UV detection (λ = 254 nm) to assess purity (>95%) and confirm salt formation via FT-IR (N-H stretching at ~3200 cm⁻¹ and Cl⁻ counterion peaks) . Industrial protocols emphasize stringent temperature control (20–25°C) during HCl addition to prevent side reactions .

Q. What analytical techniques are recommended for characterizing H-Arg-4MβNA hydrochloride salt?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the imidazole ring structure and arginine side-chain integrity. Look for characteristic shifts: δ 7.8 ppm (imidazole C-H) and δ 3.2 ppm (arginine β-CH₂) .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode to verify molecular weight (329.4 g/mol) and detect impurities (e.g., des-arginine byproducts at m/z 215) .

- Elemental Analysis : Confirm Cl⁻ content (theoretical ~10.7%) to validate salt stoichiometry .

Q. How should H-Arg-4MβNA hydrochloride salt be stored to prevent degradation in long-term studies?

- Methodological Answer : Store lyophilized powder at –20°C in airtight, light-resistant containers under inert gas (argon). For aqueous solutions, prepare fresh in PBS (pH 7.4) and avoid freeze-thaw cycles. Degradation products (e.g., free 4-methylimidazole) can be monitored via reverse-phase HPLC with a C18 column .

Advanced Research Questions

Q. How can batch-to-batch variability in H-Arg-4MβNA hydrochloride salt impact enzyme inhibition assays, and how can it be mitigated?

- Methodological Answer : Variability in peptide content (>5% deviation) or residual solvents (e.g., DMF) can alter IC₅₀ values in protease inhibition studies. Implement QC protocols:

- Peptide Content Analysis : Use amino acid hydrolysis followed by ninhydrin assay to quantify arginine residues .

- Salt Content : Gravimetric analysis after ion-exchange chromatography to verify HCl stoichiometry .

- Standardized Bioassays : Include internal controls (e.g., a reference inhibitor) to normalize inter-batch data .

Q. What experimental strategies resolve contradictions in spectral data (e.g., NMR vs. X-ray crystallography) for H-Arg-4MβNA hydrochloride salt?

- Methodological Answer : Discrepancies may arise from dynamic proton exchange in solution (NMR) versus static crystal packing (X-ray).

- Dynamic NMR : Perform variable-temperature ¹H NMR (25–60°C) to observe exchange broadening of imidazole protons .

- X-ray Refinement : Use high-resolution data (d-spacing <1 Å) to resolve hydrogen bonding between Cl⁻ and the guanidinium group. Refer to Table 2 in crystallographic studies for bond-length validation .

Q. How can researchers validate the biological activity of H-Arg-4MβNA hydrochloride salt in AMPK activation assays?

- Methodological Answer :

- Cell-Based Assays : Treat HEK293 cells with 0.1–1 mM H-Arg-4MβNA and measure AMPK phosphorylation (Thr172) via Western blot. Compare to AICAR (5-aminoimidazole-4-carboxamide), a known AMPK activator .

- Mechanistic Studies : Use AMPKα1/α2 knockout cells to confirm target specificity. Monitor off-target effects (e.g., mTOR pathway crosstalk) via phospho-S6K1 ELISA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.